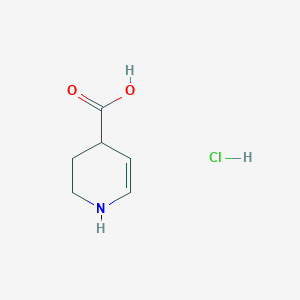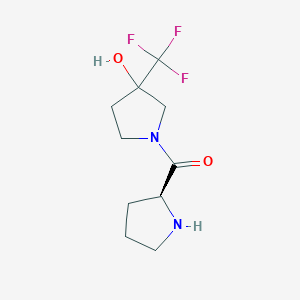
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine is a synthetic compound that belongs to the class of trifluoromethylated proline analogues. These compounds are known for their unique properties, including increased hydrophobicity and enhanced passive diffusion transport . The incorporation of trifluoromethyl groups into amino acids and peptides can significantly alter their biological and physicochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine involves several steps. One common method includes the incorporation of trifluoromethylated amino acids at the N-terminal position of a peptide . The synthetic route typically involves the use of fluorinated amino acids, which are attractive due to their ability to increase local hydrophobicity, modulate peptide conformation, and confer better resistance to proteolysis . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired product in enantiopure form .
Analyse Chemischer Reaktionen
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly alters the compound’s hydrophobicity, which can affect its interaction with cellular membranes and proteins . This modification can enhance the compound’s stability and resistance to enzymatic degradation, making it more effective in its applications .
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine can be compared with other trifluoromethylated proline analogues, such as:
Trifluoromethylated L-proline: Similar in structure but may have different hydrophobicity and stability properties.
4-Hydroxyproline: A naturally occurring amino acid with different physicochemical properties.
The uniqueness of this compound lies in its specific trifluoromethylation, which imparts distinct advantages in terms of hydrophobicity, stability, and passive diffusion .
Eigenschaften
Molekularformel |
C10H15F3N2O2 |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(17)3-5-15(6-9)8(16)7-2-1-4-14-7/h7,14,17H,1-6H2/t7-,9?/m0/s1 |
InChI-Schlüssel |
IUZFQMBRZIYVDT-JAVCKPHESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one](/img/structure/B13336371.png)
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate](/img/structure/B13336377.png)
![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)



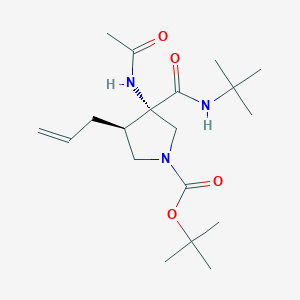
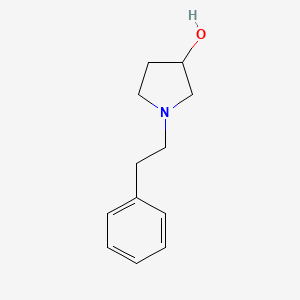
![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
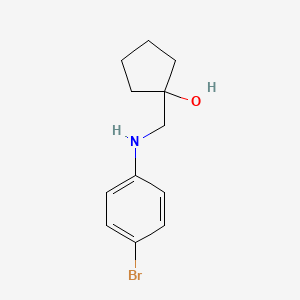

![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
